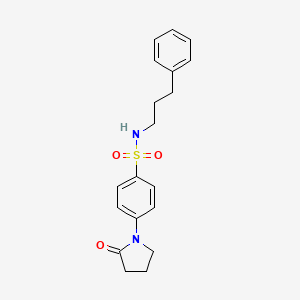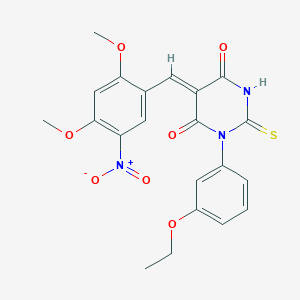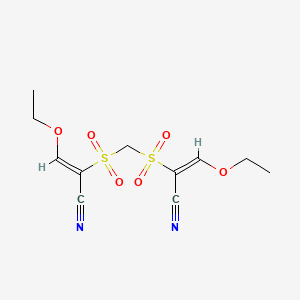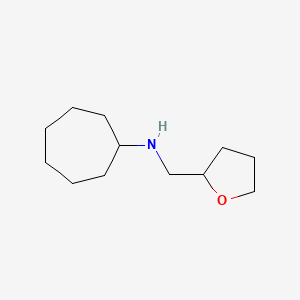![molecular formula C23H27NO2S B5092493 [1-(1-benzothien-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5092493.png)
[1-(1-benzothien-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(1-benzothien-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol, also known as BZPMP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BZPMP is a synthetic compound that belongs to the class of benzothiophene derivatives and has shown promising results in pre-clinical studies.
Mécanisme D'action
The exact mechanism of action of [1-(1-benzothien-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol is not fully understood. However, it has been suggested that [1-(1-benzothien-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol may exert its therapeutic effects by modulating various signaling pathways in the body. [1-(1-benzothien-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects
[1-(1-benzothien-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol has been shown to have various biochemical and physiological effects in pre-clinical studies. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. [1-(1-benzothien-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol has also been shown to have antioxidant properties, which can protect against oxidative stress and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using [1-(1-benzothien-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol in lab experiments is its high potency and selectivity. [1-(1-benzothien-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol has been shown to have a high affinity for its target receptors, which can improve the accuracy of lab experiments. However, one of the limitations of using [1-(1-benzothien-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on [1-(1-benzothien-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol. One potential direction is to further investigate its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to investigate its potential use as an anti-cancer agent. Additionally, further studies are needed to fully understand the mechanism of action of [1-(1-benzothien-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol and its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of [1-(1-benzothien-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 2-chlorobenzothiophene with sodium methoxide to form the corresponding methoxy derivative. This is followed by the reaction with 4-(2-phenoxyethyl)piperidine to form the desired product, [1-(1-benzothien-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol.
Applications De Recherche Scientifique
[1-(1-benzothien-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. [1-(1-benzothien-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol has also been studied for its potential use as an anti-cancer agent and has shown promising results in pre-clinical studies.
Propriétés
IUPAC Name |
[1-(1-benzothiophen-2-ylmethyl)-4-(2-phenoxyethyl)piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO2S/c25-18-23(12-15-26-20-7-2-1-3-8-20)10-13-24(14-11-23)17-21-16-19-6-4-5-9-22(19)27-21/h1-9,16,25H,10-15,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYAFIBZEXDMMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CCOC2=CC=CC=C2)CO)CC3=CC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(3-methylphenyl)acetamide]](/img/structure/B5092414.png)

![ethyl 4-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5092419.png)
![ethyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5092426.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-naphthalenesulfonamide](/img/structure/B5092433.png)



![1-ethyl-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-4-piperidinamine](/img/structure/B5092456.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5092472.png)
![2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]-N-[(5-methyl-2-thienyl)methyl]ethanamine](/img/structure/B5092473.png)
![[1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5092480.png)
![4-[(4-{[2-(4-carboxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)sulfonyl]benzoic acid](/img/structure/B5092494.png)
![3-chloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5092502.png)